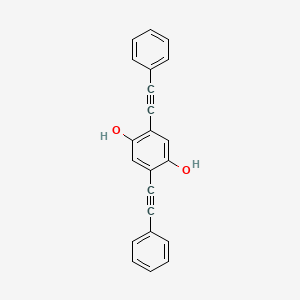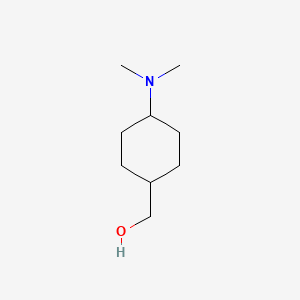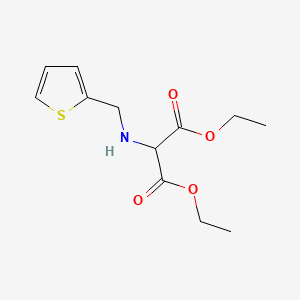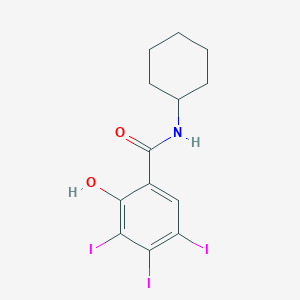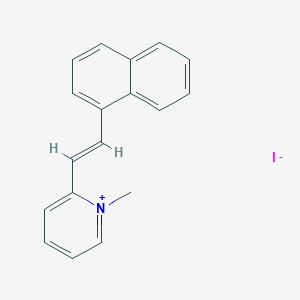
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide is a synthetic organic compound belonging to the class of azobenzene derivatives Azobenzene compounds are known for their photochromic properties, which means they can change their structure when exposed to light
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a phenol or aniline derivative to form the azobenzene compound.
Amidation: The azobenzene compound is then reacted with 2,5-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can convert the azobenzene group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated azobenzene compounds.
Aplicaciones Científicas De Investigación
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches.
Biology: Investigated for its potential use in controlling biological processes through light activation.
Medicine: Explored for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials such as liquid crystal displays and optical data storage devices
Mecanismo De Acción
The mechanism of action of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide involves its ability to undergo photoisomerization. When exposed to UV or visible light, the compound can switch between its (E) and (Z) isomers. This photoisomerization process can alter the compound’s physical and chemical properties, making it useful in applications that require light-induced changes. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the modulation of molecular conformations .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide, known for its photochromic properties.
Disperse Orange 3: Another azobenzene derivative used in dyeing and as a photoresponsive material.
4-(Dimethylamino)azobenzene: Used in the study of molecular switches and light-induced molecular machines.
Uniqueness
This compound is unique due to the presence of the 2,5-dimethoxybenzamide group, which can enhance its solubility and stability compared to other azobenzene derivatives. This makes it particularly useful in applications requiring robust and stable photoresponsive materials .
Propiedades
Número CAS |
926577-30-2 |
|---|---|
Fórmula molecular |
C21H19N3O3 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2,5-dimethoxy-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-18-12-13-20(27-2)19(14-18)21(25)22-15-8-10-17(11-9-15)24-23-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,22,25) |
Clave InChI |
IPCZMSBGYLKCEM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)
